6-Methoxy-2-methyl-2H-indazole
Overview
Description
6-Methoxy-2-methyl-2H-indazole is a type of indazole, which is an important fused aromatic heterocyclic system containing a benzene and a pyrazole ring . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazoles is influenced by its tautomerism. The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Chemical Reactions Analysis
Indazoles have been synthesized through various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Inhibition of Nitric Oxide Synthase
6-Methoxy-2-methyl-2H-indazole has been explored for its potential role as an inhibitor of nitric oxide synthase. The study by Santos et al. (2002) found that 7-methoxy-1H-indazole, a compound similar to this compound, shows inhibition of nitric oxide synthase, indicating potential applications in conditions where nitric oxide synthase plays a role (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a derivative of this compound, has been identified as a tubulin polymerization inhibitor, suggesting its potential use in cancer therapy. This compound was found to have promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities (Minegishi et al., 2015).
Application in PET Imaging Probes
This compound derivatives have been explored in the design of PET imaging probes. Gao et al. (2013) synthesized a compound for imaging the enzyme PIM1, a kinase involved in cancer biology. This demonstrates the compound's potential in diagnostic imaging and targeting cancer-related biomarkers (Gao, Wang, Miller, & Zheng, 2013).
Biological Activity Studies
The biological activity of indazole derivatives, including this compound, has been a subject of research. Usova et al. (2000) synthesized 4-furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one to investigate its biological activity, highlighting the interest in indazole derivatives in various biological research contexts (Usova, Lysenko, & Krapivin, 2000).
Indazole Chemistry and Synthesis
Research in the field of indazole chemistry, including this compound, focuses on understanding the chemical properties and synthesis processes. This foundational knowledge is crucial for developing new compounds with specific biological activities. Studies like those conducted by Georgarakis et al. (1971) and Ardakani et al. (1983) contribute significantly to this area of research (Georgarakis et al., 1971), (Ardakani, Smalley, & Smith, 1983).
Mechanism of Action
Target of Action
For instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
For example, some indazoles inhibit the activity of enzymes such as phosphoinositide 3-kinase δ . The specific interaction of 6-Methoxy-2-methyl-2H-indazole with its targets would need further investigation.
Biochemical Pathways
For instance, they can inhibit the activity of phosphoinositide 3-kinase δ, affecting the PI3K/AKT/mTOR pathway .
Result of Action
Indazoles are known to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The specific effects of this compound would need further investigation.
Properties
IUPAC Name |
6-methoxy-2-methylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSHXTSHXZDBEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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